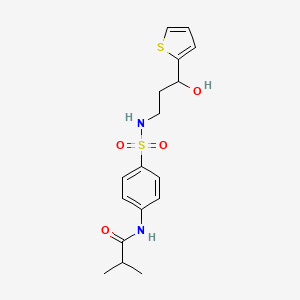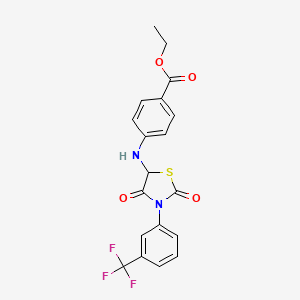
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H22N2O4S2. Detailed structural analysis, such as crystallography or spectroscopy data, is not available in the current literature.Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.49. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Antifouling Coatings in Marine Applications
Background: Biofouling, the gradual accumulation of marine organisms and molecules on submerged surfaces, poses challenges in marine engineering and infrastructure. Antifouling coatings are crucial to prevent the adhesion of algae, bacteria, proteins, and other fouling agents.
Application: Researchers have developed a multilayered antifouling coating using the synthesized compound Capsaicin-mimicking N-(4-hydroxy-3-methoxy-benzyl)-acrylamide (HMBA). Here’s how it works:
- Anti-Corrosion Performance : The HMBA-silica coating significantly reduces corrosion in artificial seawater, with a corrosion current density four orders of magnitude lower than bare 316L stainless steel plates .
Functional Groups in Organic Synthesis
Background: The compound contains several functional groups, including aldehydes (H–C=O, C=O, and C–C).
Application: Researchers can exploit these functional groups for organic synthesis, such as designing new pharmaceuticals or materials .
Thiophene Derivatives in Medicinal Chemistry
Background: Thiophene-based compounds have gained attention due to their potential biological activities.
Application: The compound’s thiophene moiety could serve as a scaffold for designing novel drugs. Medicinal chemists can explore its derivatives for various therapeutic purposes, including antimicrobial and anticancer agents .
Pharmacological Studies
Background: Efforts to combat drug resistance by pathogens and cancer cells drive the study of pharmacological activities.
Application: Researchers can investigate the pharmacological properties of newly synthesized derivatives, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These studies may reveal promising antimicrobial or anticancer effects .
Wirkmechanismus
The mechanism of action for this compound is not specified in the available literature. It’s important to note that the compound is intended for research use only.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. As it is intended for research use only, it should be handled with appropriate safety measures.
Zukünftige Richtungen
Thiophene derivatives have shown a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties, like the compound , is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-13-5-7-14(8-6-13)25(22,23)18-10-9-15(20)16-4-3-11-24-16/h3-8,11-12,15,18,20H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQYOHBDKYGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)
![2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride](/img/structure/B2512726.png)
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)

